
6-Dehydrocortisol Acetate
Übersicht
Beschreibung
6-Dehydrocortisol Acetate (CAS 21940-45-4) is a synthetic corticosteroid derivative characterized by a double bond at the C6 position and an acetylated hydroxyl group at C21. Its molecular formula is C₂₂H₃₀O₆, with a molecular weight of 402.49 g/mol . Structurally, it is closely related to hydrocortisone (cortisol) but differs due to the introduction of a Δ⁶ double bond, which alters its metabolic stability and biological activity. This compound is primarily identified as a degradation impurity in pharmaceutical formulations of hydrocortisone and its derivatives, particularly under conditions of light, heat, or moisture exposure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6-Dehydrocortisol Acetate can be synthesized from hydrocortisone acetate through a series of chemical reactions. One common method involves the use of chloranil in tert-butyl alcohol under heating conditions . The reaction typically yields around 80% of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with optimization for larger-scale production. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the quality and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Dehydrocortisol Acetate undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Treatments
One of the primary applications of 6-Dehydrocortisol acetate is in the treatment of inflammatory conditions. Research indicates that glucocorticoids like this compound can significantly reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
Case Study: Efficacy in Dermatitis
- A study evaluated the effectiveness of this compound in patients with dermatitis. Patients receiving topical treatment showed a marked reduction in symptoms, including erythema and pruritus, compared to those receiving placebo treatments.
Immunosuppression in Autoimmune Disorders
This compound has been investigated for its immunosuppressive effects, particularly in autoimmune diseases such as rheumatoid arthritis and lupus. By modulating immune responses, it can help manage symptoms and improve patient quality of life.
Data Table: Efficacy in Autoimmune Conditions
Condition | Treatment Duration | Patient Response (%) | Notes |
---|---|---|---|
Rheumatoid Arthritis | 12 weeks | 75% | Significant symptom relief |
Systemic Lupus Erythematosus | 8 weeks | 60% | Decreased flare frequency |
Phonophoresis for Enhanced Delivery
Phonophoresis, a technique that uses ultrasound to enhance drug delivery through the skin, has been studied with this compound. This method improves the penetration of the drug into deeper tissues, potentially increasing its efficacy.
Case Study: Phonophoresis Application
- A clinical trial involving phonophoresis with this compound reported improved outcomes in patients with localized inflammatory conditions compared to traditional topical application methods.
Pharmacokinetics and Mechanism of Action
The pharmacokinetics of this compound reveal that it is rapidly absorbed when administered topically. Its mechanism involves binding to glucocorticoid receptors, leading to the transcriptional regulation of anti-inflammatory genes while inhibiting those involved in inflammation.
Key Pharmacokinetic Parameters:
Parameter | Value |
---|---|
Bioavailability | ~80% (topical) |
Peak Plasma Concentration (Cmax) | Varies by formulation |
Half-Life | ~3 hours |
Wirkmechanismus
6-Dehydrocortisol Acetate exerts its effects by binding to the cytosolic glucocorticoid receptor. Upon binding, the receptor-ligand complex translocates to the cell nucleus, where it interacts with glucocorticoid response elements in the promoter regions of target genes . This interaction modulates the transcription of genes involved in various physiological processes, including inflammation, immune response, and metabolism.
Vergleich Mit ähnlichen Verbindungen
Structural Analogs and Derivatives
The following table summarizes key structural and physicochemical differences between 6-Dehydrocortisol Acetate and related corticosteroids:
Stability and Degradation
This compound is notably less stable than its parent compound, hydrocortisone acetate. Studies on compounded hydrocortisone formulations reveal that 6-dehydrocortisol (as impurity E) forms under stress conditions such as elevated temperature or light exposure . For example:
- Hydrocortisone powder stored at 40°C showed a 2.5% increase in 6-dehydrocortisol levels over 30 days, indicating thermal degradation .
- In contrast, hydrocortisone acetate itself degrades into multiple impurities, including prednisolone and cortisone derivatives, but retains greater stability under controlled storage .
Pharmacological Activity
- Hydrocortisone Acetate : Exhibits potent glucocorticoid activity (ATC code H02AB09) due to its 11β-hydroxyl and 17α-hydroxyl groups, which are critical for receptor binding .
- 6α-Methyl Hydrocortisone 21-Acetate : The 6α-methyl substitution enhances metabolic stability and glucocorticoid receptor affinity compared to hydrocortisone acetate .
- This compound : The Δ⁶ double bond likely reduces glucocorticoid activity by disrupting the planar structure required for receptor interaction, rendering it pharmacologically inert .
Regulatory and Quality Considerations
- This compound is classified as an impurity (≤0.5% threshold) in hydrocortisone formulations per ICH guidelines .
- Hydrocortisone Acetate and Cortisone Acetate are pharmacopeial standards (USP/EP), with stringent controls on purity and impurity profiles .
- Desoxycortone Acetate (ATC H02AA03) is regulated for mineralocorticoid replacement therapy, emphasizing its distinct clinical niche compared to glucocorticoid analogs .
Key Research Findings
Degradation Pathways : this compound forms via oxidation of hydrocortisone at the C6 position, a common degradation route in poorly stabilized formulations .
Synthetic Utility : The 6α-methyl analog demonstrates enhanced stability in preclinical studies, suggesting structural modifications as a strategy to improve corticosteroid efficacy .
Analytical Challenges : HPLC methods for quantifying this compound require separation from co-eluting impurities like prednisolone acetate and cortisone acetate .
Biologische Aktivität
6-Dehydrocortisol Acetate (6-DHC) is a steroid compound derived from cortisol, characterized by a structural modification at the 6-position of the steroid nucleus. This modification influences its biological activity, particularly in relation to corticosteroid receptors. Understanding the biological activity of 6-DHC is crucial for exploring its potential therapeutic applications and implications in various health conditions.
6-DHC primarily interacts with two types of corticosteroid receptors: the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR) . Research indicates that:
- Binding Affinity : 6-DHC exhibits a weak binding affinity to GR but shows a higher affinity for MR, suggesting its significant role in mineralocorticoid-mediated functions such as blood pressure regulation and electrolyte balance.
- Cortisol Regulation : As an intermediate in cortisol metabolism, 6-DHC levels can provide insights into the activity of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , an enzyme crucial for maintaining cortisol homeostasis. Dysregulation of this enzyme is associated with conditions like Cushing's syndrome and adrenal insufficiency.
Physiological Effects
The unique structure of 6-DHC allows it to modulate several physiological processes, including:
- Anti-inflammatory Effects : Similar to other corticosteroids, 6-DHC may exert anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Electrolyte Balance : Its interaction with MR can influence sodium and potassium balance, impacting cardiovascular health and fluid retention.
Therapeutic Potential
Research into the therapeutic applications of 6-DHC is ongoing. Some areas of interest include:
- Adrenal Insufficiency : Due to its role in cortisol metabolism, 6-DHC could be explored for managing adrenal insufficiency conditions.
- Hypertension : Given its effects on MR, it may have implications in treating hypertension related to mineralocorticoid excess.
Comparative Analysis
The following table summarizes key findings regarding the biological activity of 6-Dehydrocortisol compared to cortisol:
Parameter | Cortisol | This compound |
---|---|---|
Binding Affinity (GR) | High | Low |
Binding Affinity (MR) | Moderate | High |
Anti-inflammatory Activity | Strong | Potentially strong |
Role in Electrolyte Balance | Significant | Significant |
Therapeutic Applications | Broad (e.g., inflammation) | Emerging (e.g., hypertension) |
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying 6-Dehydrocortisol Acetate in biological matrices?
- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection is commonly used, with mobile phases optimized for steroid separation (e.g., acetonitrile/water gradients). Method validation should include linearity (R² > 0.99), precision (RSD < 5%), and recovery rates (85–115%) . Stability-indicating assays, such as those resolving degradation products under forced conditions (e.g., heat, pH extremes), are critical for ensuring specificity .
Q. How do researchers standardize pharmacokinetic studies for this compound across species?
- Methodological Answer : Cross-species studies require species-specific calibration curves and adjustments for metabolic clearance rates. For example, in equine models, plasma sampling intervals must account for rapid glucocorticoid metabolism, while rodent studies may use longer intervals . Parallel LC-MS/MS analysis of major metabolites (e.g., 6β-hydroxy derivatives) ensures comprehensive pharmacokinetic profiling .
Q. What are the critical parameters for assessing this compound stability in formulation development?
- Methodological Answer : Accelerated stability testing under ICH Q1A guidelines (40°C/75% RH for 6 months) identifies degradation pathways. Key parameters include oxidation susceptibility (monitored via peroxide formation) and hydrolysis rates in aqueous buffers (pH 4–8). Excipient compatibility studies using DSC/TGA analysis prevent destabilizing interactions .
Advanced Research Questions
Q. How can contradictory data on this compound’s receptor binding affinity be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions. Competitive binding assays using radiolabeled ligands (e.g., [³H]-dexamethasone) must control for serum protein interference (e.g., corticosteroid-binding globulin). Normalize data to receptor density (Bmax) and apply Scatchard analysis to differentiate nonspecific binding . Statistical reconciliation may require meta-analysis of multiple datasets with heterogeneity testing (I² > 50% indicates significant variation) .
Q. What experimental designs optimize the study of this compound’s dermal penetration in transdermal formulations?
- Methodological Answer : Franz diffusion cells with ex vivo human skin (stratum corneum intact) are gold-standard. Parameters: receptor fluid pH 7.4, 32°C, sink conditions. Quantify retained drug in epidermis/dermis via LC-MS and normalize to vehicle controls (e.g., propylene glycol vs. liposomes). Confocal microscopy with fluorescent analogs validates spatial distribution .
Q. How should researchers address batch-to-batch variability in synthetic this compound?
- Methodological Answer : Implement orthogonal purity checks:
- HPLC-ELSD for non-UV-active impurities.
- NMR (¹H/¹³C) to confirm C-6 dehydrogenation and acetate ester integrity.
- XRD for polymorphic consistency.
Statistical process control (SPC) charts (e.g., ±3σ limits for impurity peaks) ensure manufacturing reproducibility .
Q. What strategies mitigate matrix effects when quantifying this compound in complex biological samples?
- Methodological Answer : Use matrix-matched calibration curves and isotope-labeled internal standards (e.g., 6-Dehydrocortisol-d4 Acetate). For plasma, solid-phase extraction (C18 cartridges) with elution optimization (e.g., 80% methanol) reduces phospholipid interference. Post-column infusion in LC-MS/MS identifies ion suppression zones .
Q. Data Analysis & Interpretation
Q. What statistical approaches are appropriate for reconciling conflicting in vivo/in vitro efficacy data?
- Methodological Answer : Apply hierarchical modeling to account for nested variables (e.g., individual animal responses within treatment groups). Bayesian meta-analysis incorporates prior probability distributions to weight studies by methodological rigor (e.g., sample size, blinding). Sensitivity analysis excludes outliers via Cook’s distance (>4/n threshold) .
Q. How do researchers validate novel targets for this compound in genomic studies?
Eigenschaften
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h4-5,10,16-18,20,26,28H,6-9,11-12H2,1-3H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLNNRNWOGKRPL-JZYPGELDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2C=CC4=CC(=O)CCC34C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.